molecular formula C15H12N4O4S B7538249 N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

カタログ番号 B7538249
分子量: 344.3 g/mol
InChIキー: DEMDUTYDSKFTRH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide, also known as BI 2536, is a small molecule inhibitor of the protein kinase Plk1. Plk1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. BI 2536 has been extensively studied for its potential as an anti-cancer drug and has shown promising results in preclinical studies.

作用機序

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 works by inhibiting the activity of Plk1, a protein kinase that is involved in several stages of cell division. Plk1 is overexpressed in many types of cancer, making it an attractive target for anti-cancer drugs. By inhibiting Plk1, N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 disrupts cell division and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting Plk1, it has been shown to inhibit the activity of other protein kinases, including Aurora A and B. It has also been shown to induce mitotic arrest, a state in which cells are unable to complete cell division.

実験室実験の利点と制限

One advantage of N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 is its specificity for Plk1, which makes it a useful tool for studying the role of Plk1 in cell division. However, its potency and specificity can also be a limitation, as it may not be effective against all types of cancer cells. Additionally, its high cost and limited availability may make it difficult to use in some lab experiments.

将来の方向性

There are several future directions for research on N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536. One area of interest is the development of more potent and selective Plk1 inhibitors, which could have greater efficacy against a wider range of cancer cells. Another area of interest is the use of N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 in combination with other chemotherapy drugs, which could improve its effectiveness and reduce the risk of drug resistance. Finally, there is interest in exploring the use of N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 in other diseases beyond cancer, such as Alzheimer's disease and viral infections.

合成法

The synthesis of N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 involves several steps, starting with the reaction of 6-chloro-1H-indazole with 4-hydroxybenzenesulfonyl chloride to form 6-chloro-N-(4-hydroxyphenyl)benzoxazine-3-sulfonamide. This compound is then reacted with 2-aminobenzoic acid to yield N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536.

科学的研究の応用

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 has been extensively studied for its potential as an anti-cancer drug. It has shown promising results in preclinical studies, inhibiting the growth of a variety of cancer cell lines and inducing apoptosis (programmed cell death). It has also been shown to be effective in combination with other chemotherapy drugs, such as paclitaxel and gemcitabine.

特性

IUPAC Name

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c20-15-8-23-14-4-3-11(6-13(14)17-15)24(21,22)19-10-2-1-9-7-16-18-12(9)5-10/h1-7,19H,8H2,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMDUTYDSKFTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。